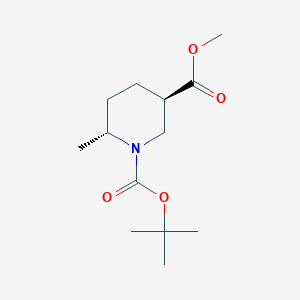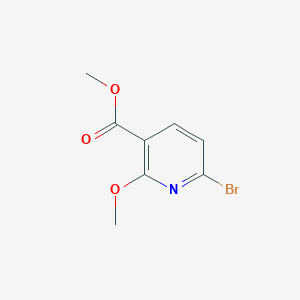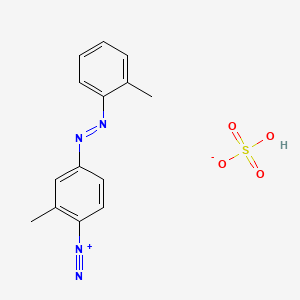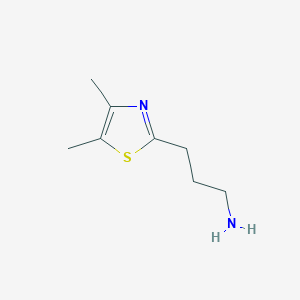
2-Bromo-4-chloro-5-methylpyridine
Overview
Description
2-Bromo-4-chloro-5-methylpyridine (2BCMP) is an organic compound with a chemical formula of C6H5BrClN. It is a component of a variety of substances, such as dyes, dyes, and pharmaceuticals. 2BCMP is a colorless, volatile liquid that has a boiling point of 164 °C and a melting point of -57 °C. It is also soluble in water, ethanol, and benzene. 2BCMP is a versatile compound with a wide range of applications, including synthesis, scientific research, and laboratory experiments.
Scientific Research Applications
Synthesis and Structural Analysis
2-Bromo-4-chloro-5-methylpyridine is a versatile compound used in the synthesis of complex molecules. A notable application is in the synthesis of Schiff base compounds, which exhibit significant antibacterial activities. The synthesis involves condensation reactions that yield compounds with specific structural configurations, facilitating their use in various biological and chemical studies (Wang et al., 2008).
Halogen Exchange and Functionalization
The compound also plays a crucial role in halogen exchange reactions, serving as a precursor or intermediary in the creation of other halogenated pyridines. Such reactions are fundamental in organic synthesis, allowing for the precise modification of molecular structures for desired properties or reactivities (M. Schlosser & F. Cottet, 2002).
Coordination Chemistry
In coordination chemistry, this compound derivatives have been utilized to synthesize metal complexes, exploring their structural, thermal, and potential catalytic activities. These studies offer insights into the design of new materials and catalysts for industrial applications (R. Takjoo et al., 2013).
Development of Novel Derivatives
The compound's utility extends to the development of novel pyridine-based derivatives through Suzuki cross-coupling reactions. These derivatives are investigated for their quantum mechanical properties, biological activities, and potential as chiral dopants for liquid crystals, showcasing the broad applicability of this compound in advanced material science and pharmacology (Gulraiz Ahmad et al., 2017).
Mechanistic and Reactivity Studies
Mechanistic studies and reactivity investigations of halogenated pyridines, including this compound, contribute significantly to understanding their behavior under various conditions. Such research informs the strategic design of reactions for synthesizing complex molecules with high precision and efficiency (Corey M. Johnson et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4-chloro-5-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes . It plays a crucial role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Mode of Action
The compound interacts with its target, the p38α MAP kinase, through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The action of this compound affects the MAP kinase pathway . This pathway is involved in a wide range of cellular processes, including the release of pro-inflammatory cytokines . The compound’s interaction with the p38α MAP kinase can therefore have downstream effects on these processes .
Result of Action
The result of the compound’s action is the inhibition of the p38α MAP kinase . This can lead to a reduction in the release of pro-inflammatory cytokines, potentially offering a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to light and moisture , which could affect its stability and efficacy. Furthermore, the compound’s action could also be influenced by the presence of strong oxidizing agents, reducing agents, strong acids, and bases .
Properties
IUPAC Name |
2-bromo-4-chloro-5-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYOIILXEIWGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735033 | |
| Record name | 2-Bromo-4-chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033203-40-5 | |
| Record name | 2-Bromo-4-chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate](/img/structure/B3026542.png)
![1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid](/img/structure/B3026544.png)



![(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B3026548.png)


![2-[[19-Hydroxy-8-(6-hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3026554.png)





